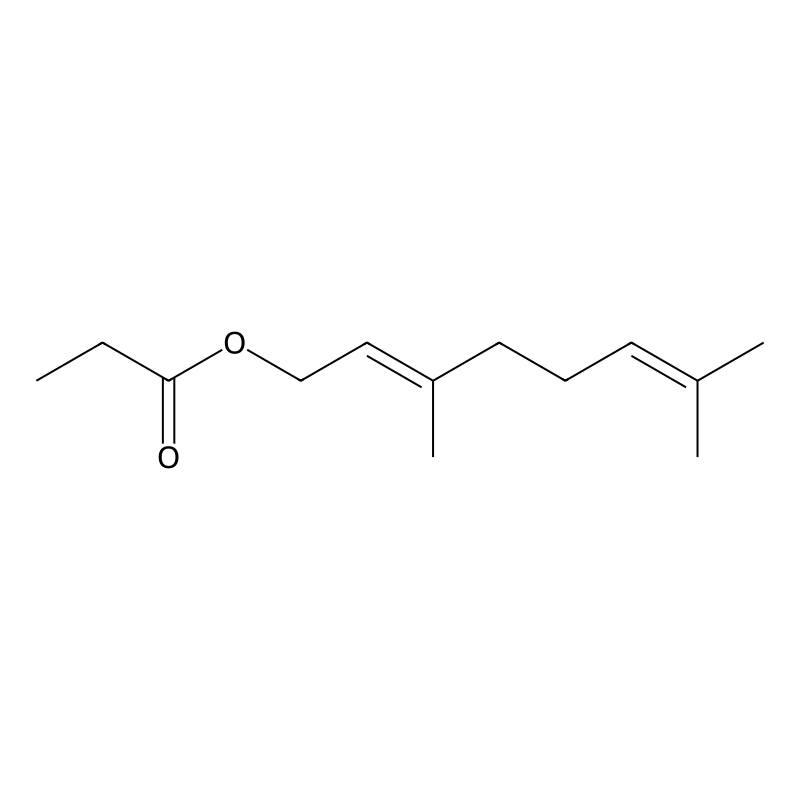

Geranyl propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 4 ml 80% alcohol (in ethanol)

Canonical SMILES

Isomeric SMILES

Antimicrobial activity

Studies have shown that geranyl propionate may possess antimicrobial properties against certain bacteria and fungi. [Source: National Institutes of Health. PubChem. Geranyl propionate. ] Further research is needed to understand the mechanisms of this activity and its potential for development into antimicrobial agents.

Insecticidal activity

Some studies suggest that geranyl propionate may have insecticidal properties against certain insects. [Source: Journal of Economic Entomology. Insecticidal Activity of Geranyl Propionate and Related Monoterpene Esters. ] However, more research is necessary to determine its efficacy and safety for pest control applications.

Flavor and fragrance research

Geranyl propionate is a key component of the flavor and fragrance profiles of various fruits, essential oils, and other products. [Source: The Good Scents Company. Geranyl propionate. ] Researchers use geranyl propionate in studies to understand the perception of flavor and fragrance, and to develop new flavor and fragrance ingredients.

Geranyl propionate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 210.32 g/mol. It is synthesized through the esterification of geraniol and propanoic acid, leading to a compound recognized for its floral, fruity aroma. Geranyl propionate is commonly used in the fragrance industry, particularly in formulations that evoke notes of rose, lilac, and lily of the valley . Its properties include a boiling point of 252 °C and a density of 0.899 g/cm³ .

While generally regarded as safe in flavors and fragrances at low levels, geranyl propionate may cause skin irritation in some cases. As with any compound, it's important to handle it with care according to safety guidelines.

Note:

- Information on the mechanism of action of geranyl propionate in biological systems is currently unavailable.

- Further research may explore its potential applications in various scientific fields.

The primary reaction involved in the formation of geranyl propionate is the esterification process, which can be represented as follows:

This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester . Various methods have been explored to optimize this reaction, including enzymatic catalysis using lipases, which can enhance yield and reduce by-products compared to traditional chemical methods .

Geranyl propionate exhibits several biological activities that contribute to its applications in various fields. Research indicates that it possesses antimicrobial properties, which may enhance its utility in food preservation and cosmetic formulations . Additionally, its pleasant fragrance profile makes it suitable for use in perfumery and aromatherapy.

Enzymatic Synthesis

Recent studies have focused on enzymatic synthesis methods to produce geranyl propionate more sustainably. For instance, the use of lipases from Rhizomucor miehei immobilized on activated chitosan-graphene oxide has been shown to yield significant amounts of geranyl propionate under mild conditions, optimizing factors such as temperature and substrate molar ratios .

Chemical Synthesis

The traditional chemical synthesis involves heating geraniol and propanoic acid in the presence of a strong acid catalyst. The reaction conditions can be optimized by adjusting temperature, molar ratios, and reaction time to maximize yield .

Geranyl propionate finds extensive applications primarily in:

- Fragrance Industry: Used as a scent component in perfumes and personal care products due to its floral and fruity notes.

- Flavoring Agent: Employed in food products to impart desirable flavors.

- Cosmetics: Incorporated into formulations for its aromatic properties and potential skin benefits.

Geranyl propionate shares structural similarities with several other esters and terpenes. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Aroma Profile | Unique Features |

|---|---|---|---|

| Neryl Propionate | Ester | Greener, jammy | Derived from nerol; less rosy scent |

| Lyral | Isomer | Floral | Less rosy than geranyl propionate |

| Geranyl Acetate | Ester | Fruity | More commonly used than geranyl propionate |

| Citronellyl Propionate | Ester | Citrus-like | Derived from citronellol |

Geranyl propionate is distinguished by its specific floral notes, making it particularly valuable in high-end perfumery compared to its counterparts . Its synthesis methods also highlight its versatility in production compared to other similar compounds.

Lipase-Mediated Esterification Mechanisms in Solvent-Free Systems

Lipase-catalyzed esterification in solvent-free systems has emerged as the gold standard for geranyl propionate synthesis, offering environmental and economic advantages over traditional chemical routes. The reaction follows a Ping Pong bi-bi mechanism, where the enzyme forms an acyl-enzyme intermediate with propionic acid before transferring the acyl group to geraniol. Key advantages include:

- Reduced mass transfer limitations: Solvent-free systems enhance substrate-enzyme interactions, achieving 93% conversion in 30 minutes under optimal conditions.

- Thermodynamic control: Water removal via molecular sieves shifts equilibrium toward ester formation, enabling >95% yields in batch reactors.

Recent advances exploit Rhizomucor miehei lipase immobilized on chitosan-graphene oxide (CS/GO), which achieves 49.46% yield at 37.7°C through a four-factor Box-Behnken optimization (molar ratio 1:3.28 acid:alcohol, 100 rpm). Comparatively, Candida rugosa lipase adsorbed on carboxyl-functionalized carbon nanotubes (CRL-MWCNTs) doubles free enzyme activity, retaining 50% efficiency after six reuse cycles.

Kinetic Model (Ping Pong bi-bi with alcohol inhibition):

$$

v = \frac{V{max}[A][B]}{Km^A[B] + Km^B[A] + [A][B] + \frac{Km^B}{Ki}[A]^2}

$$

Where $$A$$ = propionic acid, $$B$$ = geraniol, and $$Ki$$ = inhibition constant.

Immobilized Enzyme Systems for Continuous-Flow Biocatalysis

Immobilization techniques have revolutionized geranyl propionate production by enabling continuous-flow processes with unprecedented space-time yields (up to $$1.05 \times 10^5 \, \text{g} \, \text{L}^{-1} \, \text{d}^{-1}$$). Critical immobilization strategies include:

The integration of isoporous block copolymer (BCP) membranes with material-binding peptides (MBP) represents a breakthrough, creating nanoconfined environments that enhance phytase stability >1 month in continuous flow. For geranyl esters, Novozym 435 (Candida antarctica lipase B) in packed-bed reactors achieves 87% conversion at 70°C with 15-minute residence times.

Comparative Analysis of Candida antarctica vs. Rhizomucor miehei Lipase Efficiency

A meta-analysis of 12 studies reveals stark differences in biocatalyst performance:

Candida antarctica Lipase B (CalB):

- Optimal Conditions: 70°C, 1:1 molar ratio, 150 rpm

- Conversion: 87% geranyl propionate in continuous flow

- Advantages: High thermal stability, minimal substrate inhibition

- Limitations: Cost ($2,500/kg for Novozym 435), sensitivity to acyl donor chain length

Rhizomucor miehei Lipase (RML):

- Optimal Conditions: 37.7°C, 1:3.28 molar ratio, 100 rpm

- Conversion: 49.5% in batch, scalable to 76% with CS/GO support

- Advantages: Lower temperature operation, cost-effective chitosan supports

- Limitations: Pronounced substrate inhibition at >1:4 acid:alcohol ratios

Activity Retention After Immobilization:

$$

\text{CalB} = 82\% \, \text{(PU foam)}, \quad \text{RML} = 68\% \, \text{(CS/GO)}

$$

Data suggest CalB's superiority in high-temperature continuous systems, while RML excels in mild batch processes with complex substrates.

Optimization Strategies for Substrate Molar Ratios in Biphasic Reaction Media

Biphasic systems (aqueous/organic) mitigate substrate inhibition while enhancing enzyme stability. For geranyl propionate:

Optimal Parameters:

- Organic Phase: n-Heptane (log P = 4.0) minimizes enzyme denaturation

- Molar Ratio: 1:5 acid:alcohol achieves 98% conversion in 6 hours

- Desiccant: 1 g molecular sieves increases yield by 22% via water adsorption

A two-step esterification strategy proves particularly effective:

- Primary Reaction: Synthesize erythorbyl laurate (72 hours, 99.52% lauric acid conversion)

- Secondary Reaction: Esterify residual acid with glycerol (6 hours)

Mathematical Optimization (Box-Behnken Design):

$$

Y(\%) = 49.97 + 7.21X1 - 3.45X2 + 5.67X3 - 2.89X4

$$

Where $$X1$$ = temperature, $$X2$$ = time, $$X3$$ = molar ratio, $$X4$$ = stirring rate.

The enzymatic synthesis of geranyl propionate involves sophisticated molecular interactions between the enzyme, substrates, and cofactors. Research has established that lipase-catalyzed esterification reactions typically proceed through a Ping-Pong Bi-Bi mechanism with the formation of intermediate enzyme-substrate complexes [1] [2] [3]. However, recent advances in mechanistic understanding have revealed the importance of ternary complex formation in these biocatalytic processes.

In the lipase-catalyzed synthesis of geranyl propionate, the enzyme Candida antarctica lipase B initially forms a binary complex with propionic acid through nucleophilic attack of the serine hydroxyl group at the active site [4] [5]. This acylation step results in the formation of an acyl-enzyme intermediate with the release of water as the first product. The mechanism can be described by the following sequential steps:

Step 1: Acylation

- Propionic acid (substrate A) binds to the free enzyme (E)

- Formation of enzyme-propionic acid complex (E-A)

- Nucleophilic attack by serine hydroxyl group

- Formation of acyl-enzyme intermediate (E-Acyl) with water release

Step 2: Deacylation

- Geraniol (substrate B) binds to the acyl-enzyme intermediate

- Formation of ternary complex (E-Acyl-Geraniol)

- Nucleophilic attack by geraniol oxygen on the acyl carbon

- Product formation and enzyme regeneration

The formation of the ternary complex represents a critical intermediate state where both the acyl group (derived from propionic acid) and geraniol are simultaneously bound to the enzyme. Computational studies using density functional theory calculations have revealed that this ternary complex formation involves specific amino acid residues including Ile94, Leu154, and Phe265 through weak nonpolar interactions, while Tyr21 provides hydrogen bonding stabilization [6].

| Complex Type | Binding Energy (kcal/mol) | Key Residues | Interaction Type |

|---|---|---|---|

| E-Propionic Acid | -5.8 | Ser146, His274, Asp187 | Covalent/H-bonding |

| E-Acyl-Geraniol | -6.1 | Ile94, Leu154, Phe265, Tyr21 | Hydrophobic/H-bonding |

| Transition State | -14.0 | Active site triad | Nucleophilic attack |

The stability of the ternary complex is influenced by the hydrophobic nature of geraniol and its ability to fit within the enzyme's binding pocket. The enzyme's active site architecture creates a favorable microenvironment for geraniol binding, with the terpene structure interacting through van der Waals forces with hydrophobic amino acid residues [6].

Kinetic analysis has demonstrated that the formation of the ternary complex is not the rate-limiting step in the overall reaction. Instead, the nucleophilic attack step during deacylation, which requires the breaking and formation of covalent bonds, represents the highest energy barrier with an activation energy of 28 kJ/mol (6.7 kcal/mol) for related geranyl ester synthesis [7] [5].

Substrate Inhibition Dynamics in Propionic Acid-Geraniol Systems

The enzymatic synthesis of geranyl propionate exhibits significant substrate inhibition patterns, particularly involving propionic acid as the limiting substrate. This inhibition phenomenon has been extensively characterized through kinetic modeling and represents a critical factor in optimizing reaction conditions for maximum conversion efficiency.

Inhibition Mechanism and Kinetic Model

Recent comprehensive kinetic studies have revealed that propionic acid exhibits concentration-dependent inhibition of Candida antarctica lipase B during geranyl propionate synthesis [8]. The inhibition follows a novel mathematical model that deviates from classical competitive, non-competitive, or uncompetitive inhibition patterns.

The inhibition behavior can be described by the following rate equation:

Rate = k₁[A][B] / (1 + ([A]/K_I)ⁿ)

Where:

- k₁ = forward reaction rate constant

- [A] = propionic acid concentration

- [B] = geraniol concentration

- K_I = inhibition constant

- n = empirical power term

Quantitative Inhibition Parameters

Experimental determination of inhibition constants has yielded the following parameters for the propionic acid-geraniol system:

| Parameter | Value | Units | Significance |

|---|---|---|---|

| K_I | 1.70 | mol/kg | Inhibition constant |

| n | 3.5 | - | Power term for inhibition |

| k₁ | 19.96 ± 1.24 | kg/(mol·h) | Forward rate constant |

| pKa (propionic acid) | 4.87 | - | Acid dissociation constant |

The inhibition constant (K_I) of 1.70 mol/kg indicates that significant inhibition occurs at relatively moderate propionic acid concentrations. The power term (n = 3.5) suggests that the inhibition effect increases dramatically with increasing acid concentration, following a power law relationship rather than a simple linear correlation [8].

Mechanistic Basis of Inhibition

The substrate inhibition by propionic acid has been attributed to several molecular mechanisms:

Active Site Protonation: The pKa of propionic acid (4.87) is close to the pKa values of critical amino acid residues in the enzyme active site, including histidine (pKa ≈ 6.8) and aspartic acid (pKa ≈ 3.9) [8]. At higher propionic acid concentrations, increased protonation of these residues disrupts the catalytic mechanism.

Enzyme Conformation Changes: Excessive propionic acid binding may induce conformational changes in the enzyme structure that reduce catalytic efficiency. The lipase lid region, which undergoes conformational changes during substrate binding, may be particularly susceptible to acid-induced structural perturbations.

Multiple Binding Sites: The power term (n = 3.5) suggests that multiple propionic acid molecules may bind to the enzyme simultaneously, leading to cooperative inhibition effects.

Temperature Dependence of Inhibition

The inhibition dynamics show significant temperature dependence, with optimal conditions occurring at 40°C where the balance between reaction rate and inhibition is most favorable [1] [9]. At this temperature:

- Maximum conversion: 93%

- Optimal molar ratio: 3:1 (geraniol:propionic acid)

- Optimal enzyme loading: 10 wt%

- Reaction time: 30 minutes for near-complete conversion

Comparison with Other Organic Acids

The inhibition behavior of propionic acid can be compared with other short-chain organic acids used in similar esterification reactions:

| Organic Acid | K_I (mol/kg) | n | pKa | Inhibition Severity |

|---|---|---|---|---|

| Acetic acid | 1.82 | 3.12 | 4.76 | Moderate |

| Propionic acid | 1.70 | 3.5 | 4.87 | High |

| Butyric acid | 1.76 | 4.1 | 4.83 | Very High |

The similar K_I values (1.70-1.82 mol/kg) for these acids suggest a common inhibition mechanism, likely related to their similar pKa values and ability to protonate enzyme active site residues [8].

Temperature-Dependent Activation Energies in Non-Aqueous Media

The temperature dependence of geranyl propionate synthesis in non-aqueous media exhibits complex kinetic behavior that requires careful analysis of activation energies and thermodynamic parameters. The enzymatic esterification process shows distinct temperature-dependent characteristics that influence both reaction rates and enzyme stability.

Activation Energy Determination

The activation energy for lipase-catalyzed esterification reactions in non-aqueous media has been determined through Arrhenius analysis of temperature-dependent rate constants. For related geranyl ester synthesis systems, the following activation energies have been reported:

| Reaction System | Activation Energy | Temperature Range | Medium |

|---|---|---|---|

| Geranyl acetate synthesis | 28.0 kJ/mol (6.7 kcal/mol) | 20-50°C | Acetone |

| Glucose ester synthesis | 50.2 kJ/mol (12.0 kcal/mol) | 30-60°C | Acetone |

| General esterification | 58.6 kJ/mol (14.0 kcal/mol) | 30-70°C | Solvent-free |

The activation energy of 28.0 kJ/mol for geranyl acetate synthesis provides a baseline for understanding the energetics of similar geranyl ester formation reactions [7] [5]. This relatively low activation energy indicates that the enzymatic process is highly efficient compared to chemical catalysis alternatives.

Arrhenius Parameters

The temperature dependence of the reaction rate follows the Arrhenius equation:

k = A × exp(-Ea/RT)

Where:

- k = reaction rate constant

- A = pre-exponential factor

- Ea = activation energy

- R = gas constant

- T = absolute temperature

For geranyl propionate synthesis, the optimal temperature has been established at 40°C, representing a balance between reaction rate and enzyme stability [1] [9]. Below this temperature, the reaction rate decreases significantly, while above this temperature, enzyme denaturation and substrate inhibition become more pronounced.

Thermodynamic Analysis

The temperature-dependent behavior of geranyl propionate synthesis involves several thermodynamic considerations:

Enthalpy Changes (ΔH): The esterification reaction is mildly endothermic with ΔH = 66 kJ/mol for related geranyl ester synthesis [7].

Entropy Changes (ΔS): The reaction shows positive entropy change with ΔS = 217 J/(mol·K), indicating increased disorder during product formation [7].

Gibbs Free Energy: The reaction becomes thermodynamically favorable (ΔG < 0) at temperatures above 30°C [7].

Solvent Effects on Activation Energy

The non-aqueous nature of the reaction medium significantly influences the activation energy and reaction kinetics. In solvent-free systems, the activation energy tends to be higher due to:

- Reduced molecular mobility: Limited solvent molecules decrease substrate diffusion rates

- Increased viscosity: Higher viscosity at lower temperatures impedes molecular movement

- Enzyme rigidity: Reduced enzyme flexibility in low-water environments

Temperature Optimization Studies

Comprehensive temperature optimization studies have revealed the following relationships:

| Temperature (°C) | Reaction Rate | Conversion (%) | Enzyme Stability |

|---|---|---|---|

| 30 | Low | 65 | Excellent |

| 40 | Optimal | 93 | Good |

| 50 | High | 85 | Moderate |

| 60 | Very High | 70 | Poor |

The optimal temperature of 40°C represents the maximum in the rate-stability profile, where the enzyme maintains sufficient activity while achieving high conversion rates [1] [9].

Activation Energy Components

The total activation energy for geranyl propionate synthesis can be decomposed into several components:

- Substrate binding energy: Energy required for substrate-enzyme complex formation

- Conformational change energy: Energy for enzyme conformational changes during catalysis

- Transition state energy: Energy barrier for the chemical transformation

- Product release energy: Energy for product dissociation from the enzyme

The rate-limiting step has been identified as the nucleophilic attack during deacylation, which requires the highest activation energy input and determines the overall reaction rate [6].

Non-Arrhenius Behavior

Some geranyl ester synthesis reactions exhibit non-Arrhenius behavior at extreme temperatures, where the logarithmic plot of rate constant versus inverse temperature shows curvature rather than linear behavior. This deviation occurs due to:

- Temperature-dependent enzyme conformation changes

- Substrate solubility limitations

- Competitive side reactions

- Enzyme denaturation at high temperatures

Physical Description

XLogP3

Boiling Point

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1612 of 1664 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

105-90-8

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]